molecular formula C13H13NO3 B159625 ethyl (3-formyl-1H-indol-2-yl)acetate CAS No. 129410-12-4

ethyl (3-formyl-1H-indol-2-yl)acetate

Cat. No. B159625
Key on ui cas rn: 129410-12-4
M. Wt: 231.25 g/mol
InChI Key: VHRFJTDQOOXWDC-UHFFFAOYSA-N
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Patent
US06613942B1

Procedure details

3-Formylindole (10.0 g, 69 mmoles) was dissolved in DMF (100 ml). Under N2 was a 60% suspension of NaH in mineral oil (3.0 g) added in portions with cooling (temp<15° C.). At <15° C. was a solution of ethyl bromoacetate (8.4 ml) in DMF (15 ml) added drop wise over 30 minutes. The resulting mixture was stirred at room temperature for 16 hours and evaporated in vacuo. The residue was added water (300 ml) and extracted with ethyl acetate (2×150 ml), the combined organic extracts were washed with satd. NH4Cl, dried (MgSO4) and concentrated to afford 15.9 g ethyl (3-formylindolyl)acetate.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
oil
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
8.4 mL
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]=1)=[O:2].[H-].[Na+].Br[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17]>CN(C=O)C>[CH:1]([C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4]=1[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)C1=CNC2=CC=CC=C12
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
oil
Quantity
3 g
Type
reactant
Smiles
Step Five
Name
Quantity
8.4 mL
Type
reactant
Smiles
BrCC(=O)OCC
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added in portions
CUSTOM
Type
CUSTOM
Details
At <15° C.
ADDITION
Type
ADDITION
Details
added drop wise over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was added water (300 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×150 ml)
WASH
Type
WASH
Details
the combined organic extracts were washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NH4Cl, dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(=O)C1=C(NC2=CC=CC=C12)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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